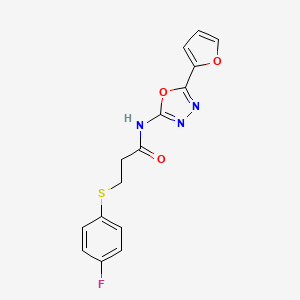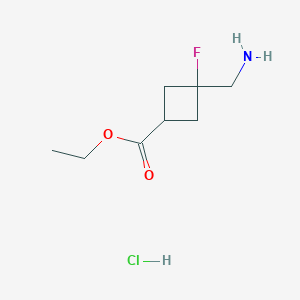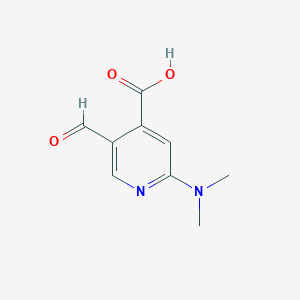![molecular formula C27H30N4O5 B2728992 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941981-11-9](/img/no-structure.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized for their potential in creating novel coordination complexes with metals such as Co(II) and Cu(II), indicating the utility of such compounds in developing materials with specific chemical and physical properties. The study by Chkirate et al. (2019) demonstrates the synthesis and characterization of these derivatives and explores their antioxidant activity, suggesting that similar compounds could be used in the development of materials or drugs with antioxidant properties (Chkirate et al., 2019).
Herbicide Activity
Compounds with a chloroacetamide structure, such as those related to the structure of interest, have been investigated for their use as herbicides. The study by Weisshaar and Böger (1989) on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus provides an example of how structural analogs of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide could be utilized in agricultural chemistry (Weisshaar & Böger, 1989).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, indicates the potential medical applications of pyrazole and acetamide derivatives in developing new treatments for psychiatric conditions. These compounds showed promise in animal behavior tests without interacting with dopamine receptors, suggesting an innovative approach to antipsychotic drug design (Wise et al., 1987).
Antioxidant and Anti-inflammatory Activities
The synthesis and characterization of novel thiazole derivatives incorporating a pyrazole moiety, as reported by Saravanan et al. (2010), highlight the potential of such compounds in pharmaceutical applications, including antimicrobial, antioxidant, and anti-inflammatory activities. This suggests that similar structures could be explored for their biological activities (Saravanan et al., 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-diethoxyphenyl)ethylideneacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide, which is further reacted with 4-methoxyphenylhydrazine to form 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate with acetic anhydride and acetic acid to form N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-methoxyphenylhydrazine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-diethoxyphenyl)ethylideneacetoacetate", "Reaction of 2-(3,4-diethoxyphenyl)ethylideneacetoacetate with hydrazine hydrate to form 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide", "Reaction of 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide with 4-methoxyphenylhydrazine to form 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide", "Reaction of 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide with acetic anhydride and acetic acid to form N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" ] } | |
CAS RN |
941981-11-9 |
Product Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Molecular Formula |
C27H30N4O5 |
Molecular Weight |
490.56 |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C27H30N4O5/c1-4-35-24-11-6-19(16-25(24)36-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)20-7-9-21(34-3)10-8-20/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32) |
InChI Key |
QZYBRTBDFUJIQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)


![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)

![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)

![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)
